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molecular formula C38H22N2O6 B1584406 7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 6424-77-7

7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No. B1584406
M. Wt: 602.6 g/mol
InChI Key: VZFVREBNFMQPSI-UHFFFAOYSA-N
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Patent
US06464773B1

Procedure details

Toluene sulfonic acid (TSA, monohydrate, 250 g) was heated in a kettle to 115 to 120° C. until melted and perylene red 179 (83.3 g) was charged to the kettle at a rate of 10 g per 2 minutes. Upon completion of the charge, the mixture was stirred for 20 minutes and held at 115-120° C. for 2 hours. The reaction medium was allowed to solidify on cooling and reheated to 115 to 120° C. for another 6 hours to yield a conditioned pigment. Ice (500 g) and water (1L) were then added to the hot mixture with vigorous stirring. The resulting slurry was filtered and washed until it became a neutral presscake. The presscake was reslurried into three times its weight of water and placed in a pressure reactor. The slurry was heated to 140° C. under increased pressure for 4 hours cooled then treated with mineral spirits (80 g). The mixture was filtered, washed and dried to give a further conditioned perylene pigment product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(S(O)(=O)=O)=CC=CC=1.COC1C=CC(N2C(=O)[C:25]3=[CH:26][CH:27]=[C:28]4[C:35]5=[CH:36][CH:37]=[C:38]6C(=O)N(C7C=CC(OC)=CC=7)C(=O)[C:40]7[CH:41]=[CH:42][C:33](=[C:34]5[C:39]6=7)[C:30]5[CH:31]=[CH:32][C:23](=[C:24]3[C:29]4=5)C2=O)=CC=1>O>[CH:36]1[C:35]2=[C:34]3[C:33]([C:30]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][C:28]2=5)[CH:23]=[CH:32][CH:31]=4)=[CH:42][CH:41]=[CH:40][C:39]3=[CH:38][CH:37]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Two
Name
Quantity
83.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=C(C=C9)OC)C2=O
Step Three
Name
Ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
Upon completion of the charge, the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
held at 115-120° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
WAIT
Type
WAIT
Details
reheated to 115 to 120° C. for another 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to yield a conditioned pigment
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
washed until it
CUSTOM
Type
CUSTOM
Details
placed in a pressure reactor
TEMPERATURE
Type
TEMPERATURE
Details
under increased pressure for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
then treated with mineral spirits (80 g)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06464773B1

Procedure details

Toluene sulfonic acid (TSA, monohydrate, 250 g) was heated in a kettle to 115 to 120° C. until melted and perylene red 179 (83.3 g) was charged to the kettle at a rate of 10 g per 2 minutes. Upon completion of the charge, the mixture was stirred for 20 minutes and held at 115-120° C. for 2 hours. The reaction medium was allowed to solidify on cooling and reheated to 115 to 120° C. for another 6 hours to yield a conditioned pigment. Ice (500 g) and water (1L) were then added to the hot mixture with vigorous stirring. The resulting slurry was filtered and washed until it became a neutral presscake. The presscake was reslurried into three times its weight of water and placed in a pressure reactor. The slurry was heated to 140° C. under increased pressure for 4 hours cooled then treated with mineral spirits (80 g). The mixture was filtered, washed and dried to give a further conditioned perylene pigment product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(S(O)(=O)=O)=CC=CC=1.COC1C=CC(N2C(=O)[C:25]3=[CH:26][CH:27]=[C:28]4[C:35]5=[CH:36][CH:37]=[C:38]6C(=O)N(C7C=CC(OC)=CC=7)C(=O)[C:40]7[CH:41]=[CH:42][C:33](=[C:34]5[C:39]6=7)[C:30]5[CH:31]=[CH:32][C:23](=[C:24]3[C:29]4=5)C2=O)=CC=1>O>[CH:36]1[C:35]2=[C:34]3[C:33]([C:30]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][C:28]2=5)[CH:23]=[CH:32][CH:31]=4)=[CH:42][CH:41]=[CH:40][C:39]3=[CH:38][CH:37]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Two
Name
Quantity
83.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=C(C=C9)OC)C2=O
Step Three
Name
Ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
Upon completion of the charge, the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
held at 115-120° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
WAIT
Type
WAIT
Details
reheated to 115 to 120° C. for another 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to yield a conditioned pigment
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
washed until it
CUSTOM
Type
CUSTOM
Details
placed in a pressure reactor
TEMPERATURE
Type
TEMPERATURE
Details
under increased pressure for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
then treated with mineral spirits (80 g)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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